Home > Products > Screening Compounds P127906 > (-)-Donepezil Hydrochloride
(-)-Donepezil Hydrochloride - 142057-78-1

(-)-Donepezil Hydrochloride

Catalog Number: EVT-1488924
CAS Number: 142057-78-1
Molecular Formula: C₂₄H₃₀ClNO₃
Molecular Weight: 415.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(-)-Donepezil Hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, primarily used in the treatment of Alzheimer's disease. It enhances cholinergic function by increasing the concentration of acetylcholine in the brain, which is crucial for cognitive functions. The compound is a member of the indanone class and features a piperidine moiety, making it structurally unique among acetylcholinesterase inhibitors.

Source and Classification

(-)-Donepezil Hydrochloride is derived from indanone and piperidine structures. It is classified as a cholinesterase inhibitor, specifically targeting acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. This classification places it within the broader category of neuropharmacological agents aimed at treating cognitive impairments associated with neurodegenerative diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of (-)-Donepezil typically involves several key steps:

  1. Aldol Condensation: The initial step involves the aldol condensation between an indanone derivative and a piperidine derivative, resulting in a β-hydroxy ketone intermediate.
  2. Dehydration: This intermediate undergoes dehydration to form an α,β-unsaturated carbonyl compound.
  3. Reduction: The unsaturated compound is then reduced to yield (-)-Donepezil Hydrochloride.

Recent advancements have introduced eco-friendly methods for synthesizing donepezil precursors using alternative energy sources, improving yields and reducing waste . The use of heterogeneous catalysts has also been explored to enhance regioselectivity during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis involves several chemical reactions:

  1. Aldol Reaction: The reaction between piperidine derivatives and indanones forms β-hydroxy ketones.
  2. Dehydration Reaction: Removal of water from β-hydroxy ketones leads to α,β-unsaturated carbonyl compounds.
  3. Catalytic Reduction: The unsaturated carbonyl compounds are reduced using hydrogenation techniques to yield (-)-Donepezil Hydrochloride.

These reactions can be performed under mild conditions, making them suitable for large-scale production .

Mechanism of Action

The mechanism by which (-)-Donepezil Hydrochloride exerts its effects involves:

  1. Inhibition of Acetylcholinesterase: By binding to the active site of acetylcholinesterase, (-)-Donepezil prevents the breakdown of acetylcholine.
  2. Increased Acetylcholine Levels: This inhibition leads to higher concentrations of acetylcholine in the synaptic cleft, enhancing cholinergic signaling in the brain.
  3. Cognitive Improvement: The resultant increase in cholinergic activity contributes to improved memory and cognitive functions in patients with Alzheimer's disease.

Studies have shown that donepezil's ability to penetrate the blood-brain barrier significantly contributes to its efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and organic solvents such as methanol and ethanol.
  • Melting Point: Approximately 150 °C.

Chemical Properties

  • pH Stability: Stable within a pH range typical for biological systems (pH 6-8).
  • Stability: Exhibits stability under normal storage conditions but may degrade under extreme temperatures or humidity.

These properties are critical for formulation development and ensuring bioavailability in therapeutic applications .

Applications

(-)-Donepezil Hydrochloride is primarily used in:

  1. Alzheimer’s Disease Treatment: It is prescribed for mild to moderate Alzheimer's disease to improve cognitive function and slow disease progression.
  2. Research Applications: Used in studies investigating cholinergic mechanisms and potential therapeutic strategies for other neurodegenerative disorders.
  3. Drug Development: Serves as a scaffold for developing new compounds with enhanced efficacy against acetylcholinesterase.

Introduction to (-)-Donepezil Hydrochloride

Historical Development and Discovery of Acetylcholinesterase Inhibitors

The quest for effective AD therapeutics intensified following the 1980s "cholinergic hypothesis," which identified cortical acetylcholine depletion as a core pathological feature. Early AChEIs like physostigmine and tacrine demonstrated modest cognitive benefits but were hampered by significant limitations:

  • Physostigmine: Short half-life (<2 hours), poor blood-brain barrier penetration, and erratic oral bioavailability (17–37%) [2] [4].
  • Tacrine: Hepatotoxicity (elevated transaminases in 50% of patients) and demanding four-times-daily dosing [2] [5].

Eisai Co. initiated research in 1983 to develop a brain-penetrant, long-acting AChEI with reduced peripheral toxicity. Through systematic structure-activity relationship (SAR) studies of a lead piperidine derivative, they identified donepezil hydrochloride (branded as Aricept®). Key milestones include:

  • 1996: FDA approval for mild-moderate AD, making it the first second-generation AChEI [4] [5].
  • 2006: Indication extended to severe AD [3].
  • 2022: FDA approval of transdermal delivery systems (Adlarity®) enhancing compliance [1] [4].

Table 1: Evolution of Acetylcholinesterase Inhibitors

CompoundDevelopment EraKey LimitationsClinical Advancement
Physostigmine1980sShort half-life (0.6–2 h), low oral bioavailabilityProof-of-concept for AChE inhibition
Tacrine1993–1999Hepatotoxicity, QID dosingFirst FDA-approved AD-specific AChEI
(-)-Donepezil1996–presentMinimal peripheral effectsCNS-selective inhibition, OD dosing, transdermal formulation

Structural Uniqueness of (-)-Donepezil in the Cholinesterase Inhibitor Class

Donepezil hydrochloride [(RS)-2-[(1-benzyl-4-piperidyl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride] features a distinct molecular scaffold absent in earlier inhibitors (Table 2). Critical structural elements include:

  • Piperidine-Benzyl Core: Enables reversible, non-competitive inhibition of acetylcholinesterase (AChE) with high central specificity [1] [4].
  • Dimethoxyindanone Moiety: Facilitates π-π stacking within the AChE catalytic active site (CAS), enhancing binding affinity (IC₅₀ = 33 nmol/L vs. tacrine’s 125 nmol/L) [2] [6].
  • Selectivity Profile: 30-fold selectivity for AChE over butyrylcholinesterase (BuChE) (BuChE/AChE ratio = 30), minimizing peripheral cholinergic side effects [2] [6].

Crystallographic studies reveal donepezil’s dual binding mechanism: the benzyl-piperidine group anchors to the peripheral anionic site (PAS), while the indanone moiety occupies the CAS. This orientation sterically hinders substrate access to the catalytic triad (Ser200-His440-Glu327) [1] [4].

Table 2: Structural and Pharmacological Comparison of Major AChE Inhibitors

ParameterTacrineDonepezilRivastigmineGalantamine
Chemical ClassAminoacridinePiperidineCarbamateTertiary alkaloid
AChE Inhibition (IC₅₀ nmol/L)1253342,0003,900
Selectivity (BuChE/AChE Ratio)0.06301.34.8
Protein Binding (%)55964018
Half-life (h)1.370–1000.6–27–8

Significance of Stereoselectivity: (-)-Enantiomer vs. Racemic Forms

Donepezil is synthesized and administered as a racemate (1:1 mixture of R(-) and S(+) enantiomers). However, emerging evidence indicates stereoselective differences in pharmacodynamics and metabolism:

  • Enantiomeric Potency: The (-)-enantiomer exhibits 2–3-fold higher AChE inhibitory activity than its (+) counterpart due to optimal spatial alignment with AChE’s chiral gorge [3] [4].
  • Metabolic Divergence: CYP2D6 and CYP3A4 isoforms enantioselectively metabolize donepezil. The (-)-enantiomer undergoes slower hepatic clearance, potentially contributing to prolonged therapeutic activity [4] [6].
  • σ1 Receptor Agonism: (-)-Donepezil binds σ1 receptors (Kᵢ = 14.6 nM), modulating neurotrophic pathways and glutamatergic signaling – effects not fully replicated by the racemate [3] [4].

Despite these findings, clinical formulations retain the racemic composition because:1) Both enantiomers contribute synergistically to AChE inhibition;2) Isolating the (-)-enantiomer escalates production costs without proven efficacy advantages in human trials [3] [7].

Table 3: Stereochemical Properties of Donepezil Enantiomers

Property(-)-Enantiomer(+)-EnantiomerRacemate
AChE IC₅₀ (nmol/L)~15~4533
σ1 Receptor Binding (Kᵢ nM)14.6>100014.6 (net)
CYP3A4 Metabolism RateLowHighIntermediate
Clinical FormulationNot usedNot usedStandard

The molecular evolution of (-)-donepezil hydrochloride illustrates how rational drug design overcame historical limitations of AChEIs. Its optimized pharmacokinetics (96% albumin binding, 70–100 hour half-life) and CNS-targeted efficacy stem from deliberate structural innovations – a blueprint for next-generation dementia therapeutics [1] [2] [4].

Properties

CAS Number

142057-78-1

Product Name

(-)-Donepezil Hydrochloride

Molecular Formula

C₂₄H₃₀ClNO₃

Molecular Weight

415.95

Synonyms

(S)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-Inden-1-one Hydrochloride;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.